molecular formula C7H12ClNO2 B2946485 Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 1536392-01-4

Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B2946485
CAS No.: 1536392-01-4
M. Wt: 177.63
InChI Key: IZYNHGVKCYWCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, also known as 3-azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, hydrochloride (1:1), is a complex organic compound that is often present in various natural and synthetic biologically active compounds Similar 3-azabicyclo[310]hexane (3-ABH) derivatives have been found to act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors . They are also used in the synthesis of numerous drugs, including protease inhibitors like boceprevir and narlaprevir, which are used in anti-hepatitis C therapy .

Mode of Action

The exact mode of action of Methyl 3-azabicyclo[31Similar 3-abh derivatives have been synthesized via intramolecular cyclopropanation of alpha-diazoacetates using ru (ii) catalysis . This process involves the formation of a three-membered cyclopropane ring within the molecule, which is a key step in the synthesis of many biologically active compounds .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 3-azabicyclo[31Similar 3-abh derivatives have been found to be crucial components in several antiviral medications . For instance, they play a key role in the production of boceprevir and narlaprevir, which are used in anti-hepatitis C therapy . These drugs inhibit the protease enzyme of the hepatitis C virus, preventing the virus from replicating .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-azabicyclo[31Similar 3-abh derivatives used in drug synthesis are typically designed to have optimal pharmacokinetic properties to ensure effective bioavailability .

Result of Action

The molecular and cellular effects of Methyl 3-azabicyclo[31Similar 3-abh derivatives have been found to exhibit high cytotoxicity and are promising antitumor agents . They are also used in the synthesis of drugs that inhibit the replication of viruses, such as the hepatitis C virus .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Methyl 3-azabicyclo[31Similar 3-abh derivatives used in drug synthesis are typically designed to be stable under physiological conditions . Factors such as pH, temperature, and the presence of other molecules can influence the action and stability of these compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(7)3-8-4-7;/h5,8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYNHGVKCYWCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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